molecular formula C21H15ClN2O4 B6523859 N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide CAS No. 313395-74-3

N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide

Cat. No.: B6523859
CAS No.: 313395-74-3
M. Wt: 394.8 g/mol
InChI Key: NYZTUMXXJIRZTD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide is a complex organic compound with a unique structure that includes benzoyl, methyl, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoyl and nitrobenzamide intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to meet the demand for high-quality material. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide: This compound has a similar structure but includes a methoxy group instead of a nitro group.

    N-(2-benzoyl-4-methylphenyl)-2,5-dimethoxybenzamide:

Uniqueness

N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c1-13-7-9-18(16(11-13)20(25)14-5-3-2-4-6-14)23-21(26)17-12-15(22)8-10-19(17)24(27)28/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZTUMXXJIRZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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